2-(4-chlorophenyl)-8-(3,4-dimethoxybenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
2-(4-Chlorophenyl)-8-(3,4-dimethoxybenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a synthetic spirocyclic compound characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural features include:
- Position 8: A 3,4-dimethoxybenzenesulfonyl moiety, enhancing solubility and providing steric bulk.
- Position 3: A methylsulfanyl (SCH₃) group, influencing lipophilicity and metabolic stability.
The compound has a molecular formula of C₂₂H₂₄ClN₃O₄S₂ (assuming methylsulfanyl; the ethyl analog in is C₂₃H₂₆ClN₃O₄S₂) and a molecular weight of approximately 494.04 g/mol (calculated). Its SMILES notation is Clc1ccc(cc1)C2=NC3(CCN(CC3)S(=O)(=O)c4ccc(OC)c(OC)c4)N=C2SCC, reflecting the spirocyclic architecture and substituent arrangement .
Properties
IUPAC Name |
2-(4-chlorophenyl)-8-(3,4-dimethoxyphenyl)sulfonyl-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2/c1-29-18-9-8-17(14-19(18)30-2)32(27,28)26-12-10-22(11-13-26)24-20(21(25-22)31-3)15-4-6-16(23)7-5-15/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHJVSVGVRJEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Spirocyclic Compounds
Ethylsulfanyl Analog (BE33883)
The ethylsulfanyl variant (BE33883) shares >95% structural similarity with the target compound, differing only at position 3 (ethyl vs. methyl sulfanyl).
Diazaspiro Decane Derivatives (Compounds 13 and 14)
Compounds 13 and 14 () feature a 1,3-diazaspiro[4.5]decane-2,4-dione core, distinct from the triaza core of the target. The piperazinylpropyl substituent in compound 14 introduces a 3-chlorophenyl group, which may enhance affinity for serotonin or dopamine receptors due to halogen interactions . However, the absence of a sulfonyl group reduces polarity compared to the target compound.
Oxa-Diaza Spiro Compound ()
The 1-oxa-2,7-diazaspiro core replaces one nitrogen with oxygen, altering electron distribution and hydrogen-bonding capacity.
Spectroscopic and Computational Comparisons
NMR Profiling
As demonstrated in , substituent positions in spirocyclic compounds cause distinct chemical shift patterns in NMR. For the target compound, the 3,4-dimethoxybenzenesulfonyl group would induce downfield shifts in protons near the sulfonyl oxygen, while the methylsulfanyl group at position 3 may shield adjacent protons (e.g., CH₃-S) at ~2.1–2.3 ppm .
Lumping Strategy in Predictive Modeling
Per , the target compound could be grouped with BE33883 and other triazaspiro derivatives in computational models due to shared core reactivity. For example, sulfonyl groups may undergo similar nucleophilic attacks, while spirocyclic cores resist ring-opening under physiological pH .
Pharmacological Implications
- Target vs. BE33883 : Ethylsulfanyl’s extended half-life may favor sustained action in vitro, but methylsulfanyl’s smaller size could enhance target binding specificity.
- Target vs. Diazaspiro Derivatives : The triaza core’s additional nitrogen may facilitate metal chelation or hydrogen bonding, absent in diazaspiro compounds .
- Target vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
